

Physical and chemical properties of 1,2-cyclononadiene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Cyclononadiene

Cat. No.: B072335

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of **1,2-Cyclononadiene**

Introduction

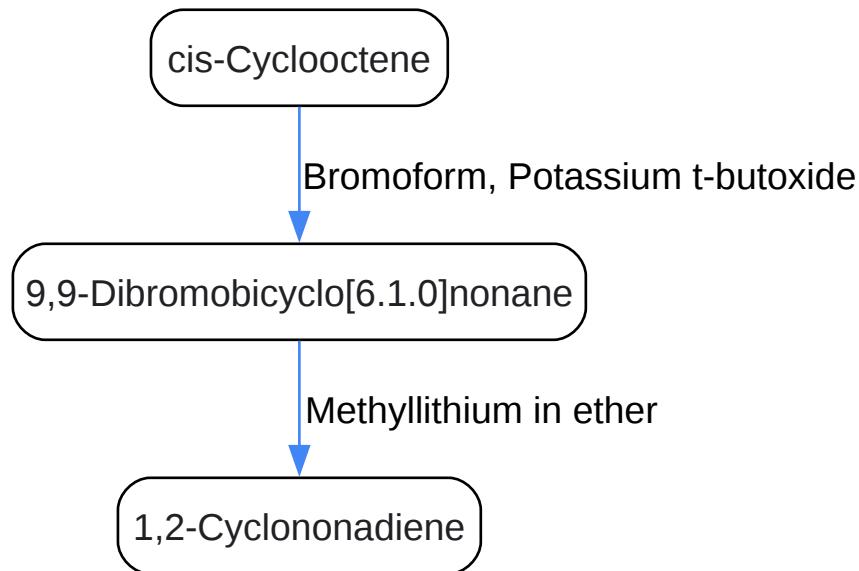
1,2-Cyclononadiene is a cyclic allene, a class of organic compounds characterized by a nine-membered ring containing two cumulative double bonds. Its strained structure and unique electronic configuration make it a molecule of significant interest in organic synthesis and material science. This guide provides a comprehensive overview of the physical and chemical properties of **1,2-cyclononadiene**, detailed experimental protocols for its synthesis, and an exploration of its stereochemistry.

Physicochemical Properties

The key physical and chemical properties of **1,2-cyclononadiene** are summarized in the tables below. These properties are crucial for its handling, characterization, and application in various chemical reactions.

Table 1: General and Physical Properties of 1,2-Cyclononadiene

Property	Value	Source
Molecular Formula	C ₉ H ₁₄	[1] [2] [3]
Molecular Weight	122.21 g/mol	[1] [3]
CAS Number	1123-11-1	[1] [2] [3]
Appearance	Not specified; likely a liquid at STP	
Boiling Point	62-63 °C at 16 mmHg 182.9 °C at 760 mmHg	[4] [2] [4]
Density	0.8 g/cm ³	[2]
Refractive Index (n ²⁰ D)	1.5060	[4]
Flash Point	45.2 °C	[2]
Vapor Pressure	1.08 mmHg at 25 °C	[2]


Table 2: Computed and Spectroscopic Properties of 1,2-Cyclononadiene

Property	Value	Source
Ionization Energy	8.87 eV	[5]
logP (Octanol/Water Partition Coefficient)	3.052 (Crippen Calculated)	[5]
Water Solubility (log ₁₀ WS in mol/L)	-3.21 (Crippen Calculated)	[5]
¹³ C NMR Spectroscopy	Data available	[3] [6]
¹ H NMR Spectroscopy	Data available	[6]
Mass Spectrometry (GC-MS)	Data available; top m/z peaks at 79, 39, 41	[3] [6] [7]
Infrared (IR) Spectroscopy	Vapor phase IR data available	[3] [6]

Synthesis of 1,2-Cyclononadiene

A reliable and practical method for the preparation of **1,2-cyclononadiene** is a two-step synthesis starting from *cis*-cyclooctene.^[4] This method is based on the work of Doering and coworkers and has been published in *Organic Syntheses*.^[4]

Logical Workflow for the Synthesis of 1,2-Cyclononadiene

[Click to download full resolution via product page](#)

Caption: Two-step synthesis of **1,2-cyclononadiene**.

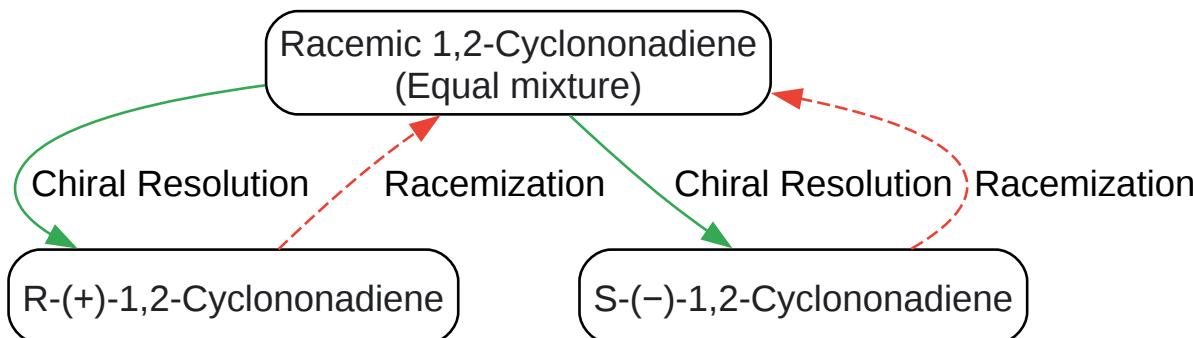
Experimental Protocol: Synthesis of 1,2-Cyclononadiene

This procedure is adapted from *Organic Syntheses*.^[4]

Step 1: Synthesis of 9,9-Dibromobicyclo[6.1.0]nonane

- Reaction Setup: A mixture of *cis*-cyclooctene and a suitable solvent is prepared in a reaction flask equipped with a stirrer and a dropping funnel.
- Reagent Addition: A solution of bromoform and potassium t-butoxide is added dropwise to the cyclooctene solution while maintaining a low temperature.

- **Workup:** After the reaction is complete, the mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with pentane. The combined organic extracts are washed with water until neutral and then dried over anhydrous magnesium sulfate.
- **Purification:** The solvent is removed using a rotary evaporator, and the residue is distilled under vacuum to yield 9,9-dibromobicyclo[6.1.0]nonane.[\[4\]](#)


Step 2: Synthesis of **1,2-Cyclononadiene**

- **Reaction Setup:** A flask is charged with 9,9-dibromobicyclo[6.1.0]nonane and anhydrous ether. The flask is cooled to between -30°C and -40°C using an acetone-dry ice bath.
- **Reagent Addition:** An ether solution of methyl lithium is added dropwise to the stirred solution over the course of one hour.[\[4\]](#)
- **Quenching and Workup:** The reaction is stirred for an additional 30 minutes after the addition is complete. Excess methyl lithium is then decomposed by the careful, dropwise addition of water. More water is added, and the ether layer is separated. The aqueous layer is extracted multiple times with ether.
- **Purification:** The combined ether solutions are washed with water until neutral and dried over magnesium sulfate. The ether is then distilled off through a Vigreux column. The remaining residue is distilled under reduced pressure (16 mm Hg) to yield pure **1,2-cyclononadiene**, which boils at 62-63°C.[\[4\]](#)

Stereochemistry and Chirality

1,2-Cyclononadiene is a chiral molecule due to the allenic system within the nine-membered ring. The allene unit itself is a source of axial chirality. Consequently, **1,2-cyclononadiene** exists as a pair of enantiomers: R-(+)-**1,2-cyclononadiene** and S-(-)-**1,2-cyclononadiene**.[\[4\]](#) These enantiomers have been successfully prepared from the corresponding optically active trans-cyclooctenes.[\[4\]](#) The synthesis of optically active **1,2-cyclononadiene** has also been achieved by reacting the dibromo bicyclo intermediate with methyl lithium in the presence of a chiral amine.[\[4\]](#)

Relationship Between Enantiomers of 1,2-Cyclononadiene

[Click to download full resolution via product page](#)

Caption: Enantiomeric relationship of **1,2-cyclononadiene**.

Reactivity and Stability

Due to the significant ring strain and the reactive nature of the allene functional group, **1,2-cyclononadiene** is a reactive molecule.

- Reduction: It can be reduced to cis-cyclononene in nearly quantitative yield using sodium in liquid ammonia.^[4] This reaction is characteristic of allenes and acetylenes.
- Dimerization: Like many other allenes, **1,2-cyclononadiene** can undergo dimerization reactions.^[8] The specific conditions and products of these reactions can vary.
- Cycloadditions: Allenes are known to participate in various cycloaddition reactions. While specific examples for **1,2-cyclononadiene** are not detailed in the provided search results, its allene functionality suggests it would be a viable substrate for such transformations.

Information regarding the long-term stability and storage conditions of **1,2-cyclononadiene** is not extensively detailed in the search results, but its strained and reactive nature suggests that it should be stored under inert atmosphere and at low temperatures to prevent decomposition or polymerization.

Applications in Research and Development

The unique structural and electronic properties of **1,2-cyclononadiene** make it a valuable building block in organic synthesis. Its chirality and reactivity can be exploited to construct complex molecular architectures. While direct applications in drug development are not explicitly mentioned in the search results, strained cyclic allenes are of interest in medicinal chemistry for the synthesis of novel scaffolds and as probes for biological systems. Further research into the reactivity and functionalization of **1,2-cyclononadiene** could unveil new applications in these fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Cas 1123-11-1,1,2-Cyclononadiene | lookchem [lookchem.com]
- 3. 1,2-Cyclononadiene | C9H14 | CID 136899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. 1,2-Cyclononadiene (CAS 1123-11-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 1,2-Cyclononadiene [webbook.nist.gov]
- 8. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Physical and chemical properties of 1,2-cyclononadiene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b072335#physical-and-chemical-properties-of-1-2-cyclononadiene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com